2-[Amino(benzyl)amino]acetic acid
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Overview
Description
2-[Amino(benzyl)amino]acetic acid is an organic compound that features both amino and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzyl group attached to an amino group, which is further connected to an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(benzyl)amino]acetic acid typically involves the reaction of benzylamine with glycine. One common method involves the protection of the amino group of glycine, followed by the reaction with benzylamine, and subsequent deprotection to yield the desired product. The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(benzyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides are often used in the presence of a base to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
2-[Amino(benzyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Amino(benzyl)amino]acetic acid involves its interaction with various molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and influence biochemical pathways. The benzyl group may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar amino acid structure.
Phenylacetic acid: Shares the phenyl group but lacks the amino functionality.
Benzylamine: Contains the benzyl group and amino group but lacks the carboxylic acid moiety.
Uniqueness
2-[Amino(benzyl)amino]acetic acid is unique due to the presence of both amino and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. Its structure provides versatility in binding and interactions, making it valuable in various research and industrial applications.
Properties
CAS No. |
42151-75-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[amino(benzyl)amino]acetic acid |
InChI |
InChI=1S/C9H12N2O2/c10-11(7-9(12)13)6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,12,13) |
InChI Key |
OTDQBIFTHFEIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)N |
Origin of Product |
United States |
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